(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one (2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.: 896832-24-9
VCID: VC11879918
InChI: InChI=1S/C19H18N2O4/c22-16-4-3-14-18(23)17(10-13-2-1-5-20-11-13)25-19(14)15(16)12-21-6-8-24-9-7-21/h1-5,10-11,22H,6-9,12H2/b17-10-
SMILES: C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol

(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

CAS No.: 896832-24-9

Cat. No.: VC11879918

Molecular Formula: C19H18N2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one - 896832-24-9

Specification

CAS No. 896832-24-9
Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
IUPAC Name (2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Standard InChI InChI=1S/C19H18N2O4/c22-16-4-3-14-18(23)17(10-13-2-1-5-20-11-13)25-19(14)15(16)12-21-6-8-24-9-7-21/h1-5,10-11,22H,6-9,12H2/b17-10-
Standard InChI Key FUIVWNVEDNSISY-YVLHZVERSA-N
Isomeric SMILES C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O
SMILES C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O
Canonical SMILES C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O

Introduction

(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with significant potential in medicinal chemistry. It features a benzofuran core, a hydroxyl group, a morpholine ring, and a pyridine moiety, which contribute to its chemical properties and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Common techniques include recrystallization or chromatography for purification.

Synthesis Steps:

  • Starting Materials: Typically involve benzofuran precursors and reagents that introduce the morpholine and pyridine moieties.

  • Reaction Conditions: Careful control of temperature, solvent, and reaction time is crucial.

  • Purification Techniques: Recrystallization or chromatography are commonly used.

Chemical Reactivity and Biological Activity

The compound's reactivity is influenced by its functional groups, including the hydroxyl and morpholine groups. These groups can participate in various chemical reactions, which are essential for modifying the compound for specific applications in drug development.

Potential Biological Activities:

  • Pharmacological Properties: The presence of a benzofuran core and specific substituents suggests potential anti-inflammatory, anticancer, or other therapeutic activities.

  • Mechanism of Action: Likely involves interaction with specific molecular targets such as enzymes or receptors.

Data Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-oneNot specifiedNot specifiedMedicinal chemistry
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-oneC19H20FN3O3Approximately 341.37Anti-inflammatory, anticancer

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